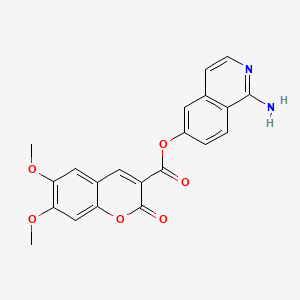
Thyminose-13C-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thyminose-13C-2, also known as Deoxyribose-13C-2, is a stable isotope-labeled compound. It is an endogenous metabolite, meaning it is naturally produced within organisms. The compound is labeled with carbon-13, a stable isotope of carbon, which makes it useful in various scientific research applications, particularly in metabolic studies .
准备方法
Synthetic Routes and Reaction Conditions
Thyminose-13C-2 is synthesized by incorporating carbon-13 into the molecular structure of thyminose. The synthesis involves the use of stable heavy isotopes of carbon. The specific synthetic routes and reaction conditions are proprietary and often vary depending on the manufacturer. Generally, the process involves the use of labeled precursors and specific catalysts to ensure the incorporation of carbon-13 into the desired position within the molecule .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The production process is optimized for yield and purity, ensuring that the final product meets the required specifications for research use. The compound is usually produced in specialized facilities equipped to handle isotopic labeling and ensure the stability of the product during storage and transportation .
化学反应分析
Types of Reactions
Thyminose-13C-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The specific conditions, such as temperature, pH, and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in a wide range of products depending on the substituent introduced .
科学研究应用
Thyminose-13C-2 has numerous applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms within biochemical pathways.
Biology: Helps in understanding metabolic flux and the role of specific metabolites in cellular processes.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Employed in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of products
作用机制
The mechanism of action of Thyminose-13C-2 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 label allows researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the metabolic pathways and the role of specific metabolites. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Thyminose (Deoxyribose): The non-labeled form of Thyminose-13C-2.
Deoxyribose-13C-1: Another carbon-13 labeled compound, but with the label at a different position.
Deoxyribose-13C-3: Similar to this compound but with the carbon-13 label at the third carbon position
Uniqueness
This compound is unique due to its specific labeling at the second carbon position, which makes it particularly useful for certain types of metabolic studies. The position of the carbon-13 label can influence the behavior of the compound in metabolic pathways, making this compound distinct from other labeled compounds .
属性
分子式 |
C5H10O4 |
|---|---|
分子量 |
135.12 g/mol |
IUPAC 名称 |
(3S,4R)-3,4,5-trihydroxy(513C)pentanal |
InChI |
InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1/i3+1 |
InChI 键 |
ASJSAQIRZKANQN-YLIYBGLLSA-N |
手性 SMILES |
C(C=O)[C@@H]([C@@H]([13CH2]O)O)O |
规范 SMILES |
C(C=O)C(C(CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


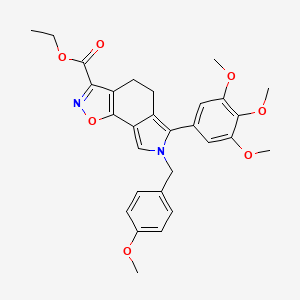
![3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12394644.png)

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B12394650.png)

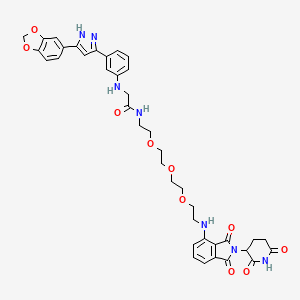
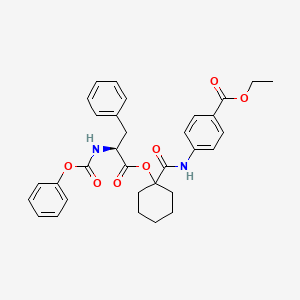
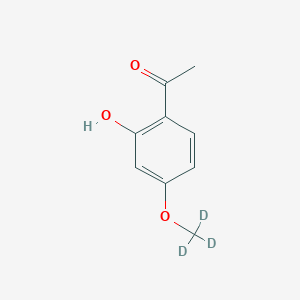

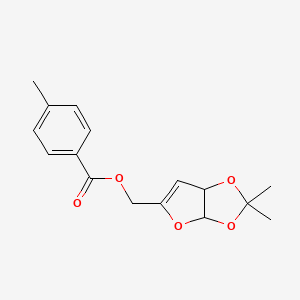
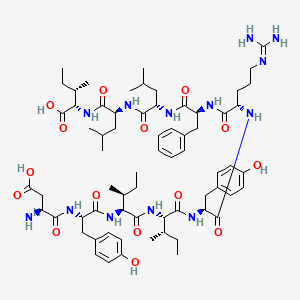
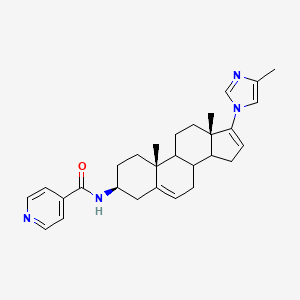
![3-(6-Ethoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B12394711.png)
